sodium;4-ethylbenzenesulfonate
Overview
Description
Sodium 4-ethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S and a molecular weight of 208.21 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-ethylbenzenesulfonate can be synthesized through the sulfonation of 4-ethyltoluene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide . The reaction typically occurs under controlled temperature conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of sodium 4-ethylbenzenesulfonate involves large-scale sulfonation reactors where 4-ethyltoluene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-ethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to 4-ethyltoluene.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products
Oxidation: Produces sulfonic acid derivatives.
Reduction: Yields 4-ethyltoluene.
Substitution: Forms various substituted benzenesulfonates.
Scientific Research Applications
Sodium 4-ethylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 4-ethylbenzenesulfonate exerts its effects involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of various compounds . It interacts with molecular targets such as cell membranes and proteins, facilitating the delivery of active ingredients in pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium p-toluenesulfonate
- Sodium benzenesulfonate
Uniqueness
Sodium 4-ethylbenzenesulfonate is unique due to its specific ethyl group substitution on the benzene ring, which imparts distinct chemical and physical properties compared to other benzenesulfonates . This uniqueness makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
sodium;4-ethylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLELGQVCQVOGMA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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